molecular formula C22H16N2O2S B2989249 2-(((4-(2-Pyridylthio)phenyl)amino)ethylidene)indane-1,3-dione CAS No. 1023836-96-5

2-(((4-(2-Pyridylthio)phenyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B2989249
CAS No.: 1023836-96-5
M. Wt: 372.44
InChI Key: GVSYQGRAYZPVNE-UHFFFAOYSA-N
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Description

2-(((4-(2-Pyridylthio)phenyl)amino)ethylidene)indane-1,3-dione is a structurally complex derivative of indane-1,3-dione, a bicyclic diketone scaffold widely utilized in medicinal chemistry and materials science. The compound features an ethylidene-linked phenylamino group substituted with a 2-pyridylthio moiety at the para position. Indane-1,3-dione derivatives are renowned for their versatility, enabling functionalization at the methylene, ketone, or aromatic positions to modulate electronic, steric, and biological properties . While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with documented derivatives exhibiting anticoagulant, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(4-pyridin-2-ylsulfanylphenyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(20-21(25)17-6-2-3-7-18(17)22(20)26)24-15-9-11-16(12-10-15)27-19-8-4-5-13-23-19/h2-13,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBUPDWDYNFUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)SC2=CC=CC=N2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((4-(2-Pyridylthio)phenyl)amino)ethylidene)indane-1,3-dione , also known as YQB83696, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Chemical Formula : C22H16N2O2S
  • Molecular Weight : 372.44 g/mol
  • CAS Number : 1023836-96-5

Structure

The structural features of this compound include a pyridylthio group and an indane-1,3-dione moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing the indane-1,3-dione scaffold exhibit anticancer properties. The mechanism of action is primarily through the induction of apoptosis in cancer cells. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines by modulating apoptotic pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
YQB83696A54912Apoptosis and necrosis

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which is crucial for diabetes management.

Case Study: DPP-IV Inhibition

A recent investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the pyridylthio group significantly enhance DPP-IV inhibitory activity. The findings suggest that YQB83696 could be a lead compound for developing new antidiabetic agents.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of YQB83696. Preliminary tests indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Toxicity studies have shown that at therapeutic doses, YQB83696 does not exhibit significant toxicity in vitro; however, further in vivo studies are warranted to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Structural Analogues

Indane-1,3-dione derivatives vary significantly in substituent groups, influencing their physicochemical and biological profiles. Key analogues include:

Compound Name / ID Substituent Structure Synthesis Method Biological Activity Reference
2-[4-(methylsulfanyl)phenyl]indane-1,3-dione Methylsulfanyl-phenyl Condensation with arylaldehydes Anticoagulant (PT = 33.71 s)
2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione Indole-acryloyl-phenyl Claisen-Schmidt condensation Cholinesterase inhibition
2-(4-(trifluoromethyl)phenyl)isoindoline-1,3-dione Trifluoromethyl-phenyl Phthalimide synthesis Antiamnesic (mice model)
2-(2-hydroxy-4-methoxyphenyl)indane-1,3-dione Hydroxy-methoxyphenyl Aldehyde condensation Antimicrobial (C. albicans)

Key Observations :

  • Sulfur-Containing Groups: The methylsulfanyl group in 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione enhances anticoagulant activity by prolonging prothrombin time (PT) .
  • Aromatic Substituents : Derivatives with indole () or trifluoromethyl groups () demonstrate cholinesterase inhibition and antiamnesic effects, respectively. The pyridylthio group may confer distinct binding affinities due to its nitrogen lone pairs and planar geometry.
  • Synthesis Routes : Most analogues are synthesized via condensation (e.g., Claisen-Schmidt) or phthalimide functionalization . The target compound likely requires a multi-step approach involving thiolation and coupling reactions.
Physicochemical Properties
  • Electron-Withdrawing Effects : Substituents like trifluoromethyl () and pyridylthio increase electrophilicity, enhancing reactivity in Michael additions or nucleophilic substitutions.
  • Solubility : Hydroxy and methoxy groups improve aqueous solubility, whereas hydrophobic groups (e.g., trifluoromethyl) enhance lipid membrane permeability . The pyridylthio group may balance these properties via its polarizable sulfur atom and aromatic π-system.

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